2-[3-(benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid
Description
2-[3-(Benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid is a phenylacetic acid derivative featuring a hydroxy group at the α-carbon and substituents at the 3- and 4-positions of the aromatic ring: a benzyloxy (OCH₂C₆H₅) and methoxy (OCH₃) group, respectively. This compound is a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as laurolitsine () and lamellarin N (). Its structure combines lipophilic (benzyloxy) and electron-donating (methoxy) groups, which influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
2-hydroxy-2-(4-methoxy-3-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-13-8-7-12(15(17)16(18)19)9-14(13)21-10-11-5-3-2-4-6-11/h2-9,15,17H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUVFIJDPCIMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid typically involves multiple steps. One common method starts with the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. This step involves the protection of the hydroxyl group using benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the hydroxyacetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a strong base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[3-(Benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-[3-(benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, influencing biological pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding, further stabilizing interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (CAS 306-08-1)
- Structure : Lacks the benzyloxy group at the 3-position, replaced by a hydroxyl group.
- Properties: Increased polarity due to the hydroxyl group, leading to higher water solubility compared to the benzyloxy analog. The pKa of the α-hydroxy group is ~4.12 (based on analogs in ), making it more acidic than non-hydroxylated derivatives.
- Applications : Used in pharmacological and food research ().
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid (CAS 5487-33-2)
- Structure : Similar to the target compound but lacks the α-hydroxy group.
- Properties : The absence of the hydroxy group increases lipophilicity (logP ~2.8 estimated) and reduces hydrogen-bonding capacity. This derivative is frequently used in peptide coupling reactions ().
- Synthesis : Prepared via bromination () or direct arylation ().
2-(5-(Benzyloxy)-2-bromo-4-methoxyphenyl)acetic Acid (CAS N/A)
- Structure : Features a bromine atom at the 2-position, introducing steric hindrance and electronic withdrawal.
- Reactivity : The bromine enables cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) for further functionalization ().
- Yield : Synthesized in 61% yield via bromination ().
(S)-2-((S)-1-(4-(Benzyloxy)benzyl)azetidin-2-yl)-2-hydroxyacetic Acid
- Structure : Incorporates an azetidine ring and a 4-benzyloxybenzyl group.
- Synthesis : Achieved via reductive amination and HPLC purification (57% yield, ).
Thiazolidinone Derivatives (e.g., Compound 3d in )
Structural-Activity Relationships (SAR)
- Lipophilicity : Benzyloxy groups enhance membrane permeability, critical for CNS-targeting drugs ().
- Electron Effects : Methoxy groups donate electrons, stabilizing intermediates in electrophilic substitutions ().
- Hydrogen Bonding : The α-hydroxy group increases solubility and enables salt formation, improving bioavailability ().
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